
4-(aminomethyl)-N,N,2-trimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-N,N,2-trimethylaniline: is an organic compound with a complex structure that includes an aminomethyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N,N,2-trimethylaniline typically involves the reaction of 2,4-dimethylaniline with formaldehyde and hydrogen cyanide, followed by reduction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and continuous monitoring of reaction parameters are common practices to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Aminomethyl)-N,N,2-trimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Aminomethyl)-N,N,2-trimethylaniline is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new catalysts and reagents for chemical reactions.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-N,N,2-trimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)benzoic acid: This compound is used as an antifibrinolytic agent and has applications in medicinal chemistry.
4-(Aminomethyl)indole: Used in the synthesis of dopamine receptor antagonists and high-affinity ligands for voltage-gated calcium channels.
4-Aminocoumarin derivatives: These compounds are known for their biological activities, including antibacterial and anticancer properties.
Uniqueness: 4-(Aminomethyl)-N,N,2-trimethylaniline is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
4-(aminomethyl)-N,N,2-trimethylaniline |
InChI |
InChI=1S/C10H16N2/c1-8-6-9(7-11)4-5-10(8)12(2)3/h4-6H,7,11H2,1-3H3 |
InChI-Schlüssel |
WRFAZAPQJCGFFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CN)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


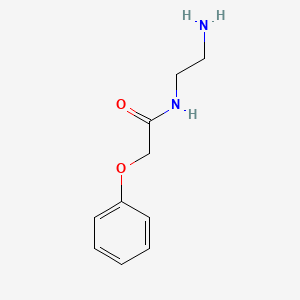
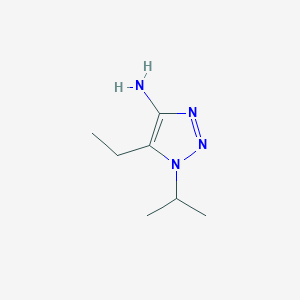
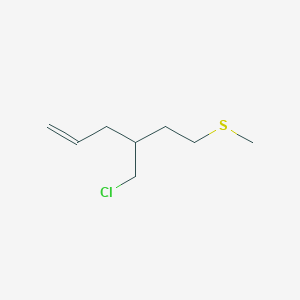
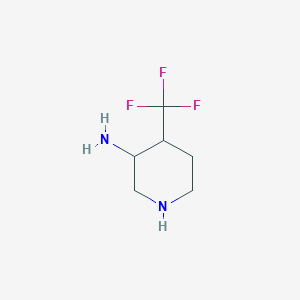
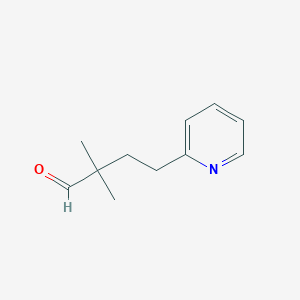
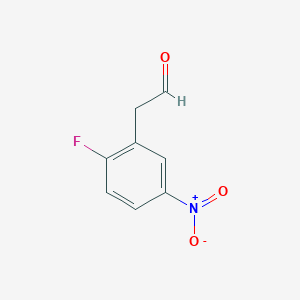
![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)

![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)


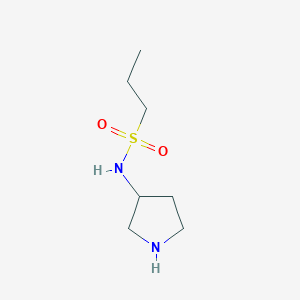
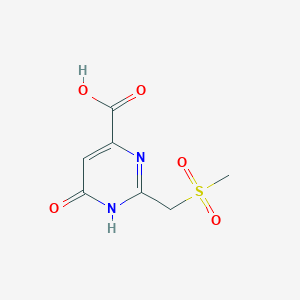
![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)
